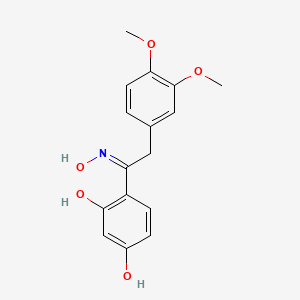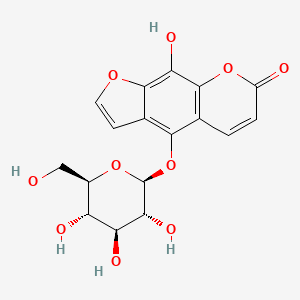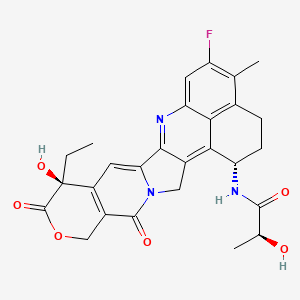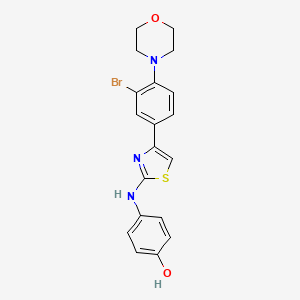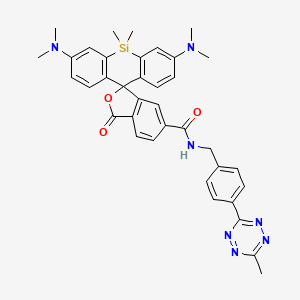
SiR-Me-tetrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SiR-Me-tetrazine is a fluorescent probe that combines the silicon rhodamine fluorophore with a tetrazine group. The silicon rhodamine fluorophore is known for its bright fluorescence signal and photostability, while the tetrazine group is known for its click chemistry reactivity, allowing for rapid and specific labeling of biological molecules. This makes this compound a valuable tool in biological imaging, protein labeling, and cell tracking experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SiR-Me-tetrazine involves the derivatization of tetrazine scaffolds. The tetrazine group can be introduced through various synthetic routes, including elimination-Heck cascade reactions, Horner–Wadsworth–Emmons reactions, and hydrogenation reactions of alkenyl- and alkynyl-tetrazines . The silicon rhodamine fluorophore is then conjugated to the tetrazine group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the tetrazine and silicon rhodamine precursors, followed by their conjugation under optimized reaction conditions. The process requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
SiR-Me-tetrazine undergoes various types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most common reaction involving this compound, where it reacts with molecules containing trans-cyclooctene (TCO) groups
Substitution Reactions: The tetrazine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
iEDDA Reaction: Typically involves dienophiles such as trans-cyclooctene, bicyclo[6.1.0]non-4-yn, and norbornene derivatives under mild conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products
科学研究应用
SiR-Me-tetrazine has a wide range of applications in scientific research, including:
Biological Imaging: Used for imaging biological molecules in cells and tissues due to its bright fluorescence and photostability
Protein Labeling: Enables specific labeling of proteins through click chemistry reactions with azide-containing proteins
Cell Tracking: Used to label specific molecules on the cell surface or within cells for long-term tracking and observation
Drug Delivery: Utilized in bioorthogonal chemistry for targeted drug delivery and release
Superresolution Microscopy: Compatible with advanced microscopy techniques such as STED, SIM, and STORM.
作用机制
The mechanism of action of SiR-Me-tetrazine involves its click chemistry reactivity, particularly the iEDDA reaction. The tetrazine group reacts rapidly with dienophiles, forming a stable adduct. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biological molecules in live cells. The silicon rhodamine fluorophore provides a bright and stable fluorescence signal, allowing for high-resolution imaging of the labeled molecules .
相似化合物的比较
SiR-Me-tetrazine is unique due to its combination of the silicon rhodamine fluorophore and the tetrazine group. Similar compounds include:
SiR-tetrazine: Another silicon rhodamine-based probe with a tetrazine group, used for similar applications.
Me-Tet-JF 646: A tetrazine-appended oxazine dye with fluorogenic properties.
Me-Tet-ATTO488: A tetrazine-appended rhodamine dye with high photostability.
This compound stands out due to its bright fluorescence, photostability, and rapid click chemistry reactivity, making it a valuable tool for various scientific research applications .
属性
分子式 |
C37H37N7O3Si |
|---|---|
分子量 |
655.8 g/mol |
IUPAC 名称 |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45) |
InChI 键 |
IXWUGARZFOZNFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


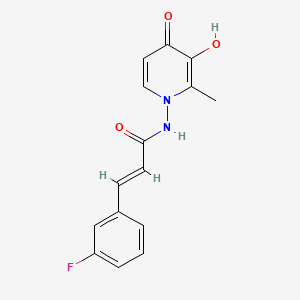

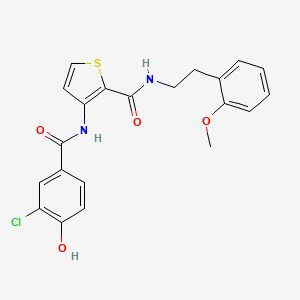
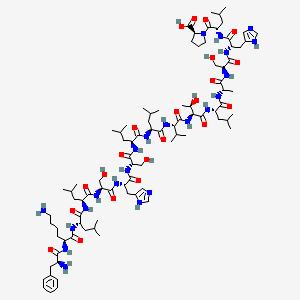
![cyclo[Arg-Arg-D-Pro-Pro-Trp-Arg-Ile-Arg-Ile-D-Arg-Trp-Lys-Arg-Leu]](/img/structure/B12376304.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
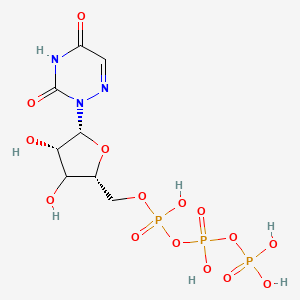
![methyl (E)-3-[2-[[4-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]phenyl]methoxy]-4-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]prop-2-enoate](/img/structure/B12376325.png)

